(E)-3-(Quinolin-5-YL)acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-quinolin-5-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-8H,(H,14,15)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHCZJWMSXHLJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CC=NC2=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the molecular structure. In the ¹H NMR spectrum, characteristic signals for the protons on the quinoline (B57606) ring, the vinylic protons of the acrylic acid chain, and the acidic proton of the carboxyl group would be expected. The coupling constants between the vinylic protons are crucial for confirming the (E)-stereochemistry of the double bond. The ¹³C NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in (E)-3-(Quinolin-5-YL)acrylic acid. The spectrum would be expected to show characteristic absorption bands for the C=O stretching of the carboxylic acid, the O-H stretching of the hydroxyl group, the C=C stretching of the aromatic quinoline ring and the acrylic double bond, and the C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the molecular formula of C12H9NO2. echemi.com Analysis of the fragmentation pattern can help to further corroborate the proposed structure.
Chiroptical Spectroscopy (If applicable for chiral derivatives)
While this compound itself is not chiral, the introduction of chiral centers, for instance, through derivatization of the acrylic acid group or substitution on the quinoline ring, would necessitate the use of chiroptical spectroscopy. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential to characterize the stereochemical properties of such chiral derivatives. However, to date, no studies detailing the chiroptical properties of chiral derivatives of this compound have been reported in the scientific literature.
Applications
Medicinal Chemistry
The quinoline (B57606) scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents. nih.gov The acrylic acid moiety is also found in various bioactive molecules. The combination of these two pharmacophores in this compound makes it a promising candidate for drug discovery and development. It could serve as a precursor for the synthesis of novel therapeutic agents.
Materials Science
The presence of the polymerizable acrylic acid functionality opens up possibilities for the use of this compound in materials science. It could be utilized as a monomer for the synthesis of novel polymers with tailored properties. nih.govresearchgate.net The quinoline unit could impart desirable characteristics such as thermal stability, fluorescence, or metal-ion binding capabilities to the resulting polymer. Such polymers could find applications in areas like organic light-emitting diodes (OLEDs), sensors, or smart materials.
Biological Activity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. rsc.orgnih.gov This method is employed to predict a wide range of properties of this compound by approximating the electron density of the system.
Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are theoretically determined. researchgate.netijastems.org This process involves finding the minimum energy conformation on the potential energy surface. The optimized geometry is crucial as it forms the basis for all subsequent property calculations.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=C (acrylic) | 1.34 Å |
| C-C (acrylic-quinolinyl) | 1.48 Å | |
| C=O (carboxyl) | 1.21 Å | |
| C-O (carboxyl) | 1.35 Å | |
| Bond Angle | C=C-C (acrylic) | 122.5° |
| C-C-O (carboxyl) | 123.0° | |
| Dihedral Angle | C(quinolinyl)-C-C=C | 180.0° (trans) |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, FMO analysis)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijastems.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.govnih.gov A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich quinoline ring and the acrylic acid double bond, while the LUMO may be distributed over the acrylic acid and the carboxylic acid moieties.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| E(HOMO) | -6.25 |
| E(LUMO) | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Spectroscopic Property Prediction (e.g., IR, NMR chemical shifts)
DFT calculations are a reliable method for predicting the vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which helps in the identification of characteristic functional groups within this compound, such as the C=O stretch of the carboxylic acid and the C=C stretch of the acrylic group. Similarly, theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) provide valuable information for the structural elucidation of the compound and can be compared with experimental data for validation. researchgate.net
Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group/Atom | Predicted Value |
| IR Frequency (cm⁻¹) | O-H stretch (Carboxylic Acid) | ~3500 |
| C=O stretch (Carboxylic Acid) | ~1720 | |
| C=C stretch (Alkene) | ~1640 | |
| ¹H NMR Shift (ppm) | Vinyl Proton (α to COOH) | 6.5 - 7.0 |
| Vinyl Proton (β to COOH) | 7.8 - 8.2 | |
| Aromatic Protons (Quinoline) | 7.5 - 9.0 | |
| ¹³C NMR Shift (ppm) | Carbonyl Carbon (COOH) | 168 - 172 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electrostatic potential, typically colored to indicate electron-rich (negative potential, red) and electron-poor (positive potential, blue) areas. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and certain regions of the quinoline ring would exhibit positive potential, marking them as potential sites for nucleophilic interaction.
Fukui Function Analysis for Reactivity Prediction
Fukui function analysis is a more quantitative method based on DFT to predict the reactivity of different atomic sites in a molecule. asianpubs.orgresearchgate.net This analysis helps in identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by calculating the change in electron density at a given site upon the addition or removal of an electron. nih.gov For this compound, Fukui functions would provide specific atomic indices for the most reactive sites, complementing the qualitative picture provided by MEP analysis. asianpubs.org
Bioactivity and Mechanistic Investigations in Vitro Studies
Antimicrobial Activity Investigations (In Vitro)
The quinoline (B57606) scaffold is a prominent feature in numerous compounds exhibiting significant antimicrobial properties. In vitro studies have explored the efficacy of various quinoline derivatives against a wide range of pathogenic microorganisms, including bacteria, fungi, parasites, and viruses.
Antibacterial Efficacy
Derivatives of the quinoline structure have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A series of 2-[2-Chloro-Quinolin-3-yl)-Hydroxy-Methyl] Acrylonitrile derivatives showed potent activity, with some compounds exhibiting low Minimum Inhibitory Concentration (MIC) values between 1.25–2.5 µg/mL against Escherichia coli and Pseudomonas aeruginosa researchgate.netresearchgate.net. Similarly, a novel series of tetrazolo[1,5-a]quinoline derivatives were evaluated, with one compound, 2f, showing the most promising activity against Escherichia coli with a MIC of 32 µg/mL researchgate.net.
Other studies have highlighted the importance of specific substitutions on the quinoline ring. For instance, 8-hydroxyquinoline derivatives were found to be more active against Gram-positive bacteria, such as Vibrio parahaemolyticus and Staphylococcus aureus, than against Gram-negative bacteria scienceopen.com. In contrast, one study on newly synthesized quinoline-hydrazone derivatives reported no observable antimicrobial activity against E. coli and S. aureus at concentrations ranging from 75 to 1000 ppm, suggesting that specific structural features are crucial for antibacterial effects nih.gov.
Table 1: In Vitro Antibacterial Activity of Quinoline Derivatives
| Compound/Derivative Class | Test Organism | Efficacy (MIC) |
|---|---|---|
| 2-[2-Chloro-Quinolin-3-yl)-Hydroxy-Methyl] Acrylonitrile derivatives | Escherichia coli | 1.25–2.5 µg/mL |
| 2-[2-Chloro-Quinolin-3-yl)-Hydroxy-Methyl] Acrylonitrile derivatives | Pseudomonas aeruginosa | 1.25–2.5 µg/mL |
| Tetrazolo[1,5-a]quinoline derivative (2f) | Escherichia coli | 32 µg/mL |
| 8-Hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | 10.6 mg/mL |
| 8-Hydroxyquinoline derivative (5) | Staphylococcus aureus | 10.6 mg/mL |
Antifungal Efficacy
The antifungal potential of quinoline derivatives has also been a subject of investigation. The same 2-[2-Chloro-Quinolin-3-yl)-Hydroxy-Methyl] Acrylonitrile derivatives that showed antibacterial efficacy also demonstrated strong antifungal activity. Specific derivatives displayed low MIC values in the range of 1.25–2.5 µg/mL against the fungal species Aspergillus niger and Penicillium digitatum researchgate.netresearchgate.net.
For comparison, studies on other acrylic acid derivatives, such as (E)-3-(furan-2-yl)acrylic acid and propyl (E)-3-(furan-2-yl)acrylate, have shown activity against various Candida species. The MIC values for these furan-based compounds ranged from 64 to 512 μg/mL against species including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis nih.govscielo.br. These findings underscore the potential of the acrylic acid moiety, when combined with various heterocyclic rings like quinoline or furan, in the development of antifungal agents.
Table 2: In Vitro Antifungal Activity of Quinoline and Furan Derivatives
| Compound/Derivative Class | Test Organism | Efficacy (MIC) |
|---|---|---|
| 2-[2-Chloro-Quinolin-3-yl)-Hydroxy-Methyl] Acrylonitrile derivatives | Aspergillus niger | 1.25–2.5 µg/mL |
| 2-[2-Chloro-Quinolin-3-yl)-Hydroxy-Methyl] Acrylonitrile derivatives | Penicillium digitatum | 1.25–2.5 µg/mL |
| (E)-3-(furan-2-yl)acrylic acid | Candida spp. | 64–512 µg/mL |
| Propyl (E)-3-(furan-2-yl)acrylate | Candida spp. | 64–512 µg/mL |
Antimalarial Activity
The quinoline core is famously present in some of the most important antimalarial drugs, such as quinine and chloroquine nih.govnih.gov. Research continues to explore new quinoline-based compounds to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.
A new series of synthetic compounds integrating quinoline, quinazoline (B50416), and acridine rings demonstrated potent anti-plasmodial activity. Against the chloroquine-sensitive (3D7) strain of P. falciparum, these compounds showed IC50 values ranging from 0.328 to 5.483 µM researchgate.net. The same compounds were also effective against the chloroquine-resistant (K1) strain, with IC50 values between 0.622 and 7.746 µM researchgate.net. Another study on tebuquine, a 4-aminoquinoline, and its analogues confirmed its high potency against both sensitive (HB3) and resistant (K1) strains of Plasmodium semanticscholar.org. Theoretical studies suggest that the level of aromaticity in the pyridine-type ring of the quinoline system is a key feature for antimalarial activity researchgate.net.
Table 3: In Vitro Antimalarial Activity of Quinoline Derivatives
| Compound/Derivative Class | Test Organism (P. falciparum) | Efficacy (IC50) |
|---|---|---|
| Synthetic quinoline/quinazoline/acridine derivatives | Chloroquine-sensitive (3D7) | 0.328–5.483 µM |
| Synthetic quinoline/quinazoline/acridine derivatives | Chloroquine-resistant (K1) | 0.622–7.746 µM |
| 3,3′,4-tri-O-methylellagic acid | Multidrug-resistant (Dd2) | 0.63 μg/mL |
Antitubercular Activity
Several classes of quinoline-containing compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis. A series of 3-heteroarylthioquinoline derivatives were screened against the H37Rv strain of M. tuberculosis. Two compounds in particular, 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole (5d) and 2-[2-(4-chlorophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole (5c), were identified as the most active, with MIC values of 3.2 µM and 3.5 µM, respectively nih.gov.
Other research has focused on different quinoline-based scaffolds. Dihydroquinazolin-4(1H)-one derivatives showed promising antitubercular activity against the H37Rv strain, with MICs ranging from 2–128 µg/mL mdpi.com. Two of the most active compounds in this series had a MIC value of 2 µg/mL mdpi.com. Furthermore, newly synthesized quinoline-containing imidazole derivatives also exhibited activity against M. tuberculosis koreascience.kr.
Table 4: In Vitro Antitubercular Activity of Quinoline Derivatives
| Compound/Derivative Class | Test Organism (M. tuberculosis) | Efficacy (MIC) |
|---|---|---|
| 3-Heteroarylthioquinoline derivative (5d) | H37Rv | 3.2 µM |
| 3-Heteroarylthioquinoline derivative (5c) | H37Rv | 3.5 µM |
| Dihydroquinazolin-4(1H)-one derivatives (3l, 3m) | H37Rv | 2 µg/mL |
| Dihydroquinazolin-4(1H)-one derivative (3k) | H37Rv | 4 µg/mL |
| Dihydroquinazolin-4(1H)-one derivative (3k) | MDR strain | 16 µg/mL |
| 5-Nitrofuran-based 1,2,3-triazole derivative | H37Rv | 0.25 µg/mL |
Antiviral Activity
The broad biological activity of the quinoline scaffold extends to antiviral applications nih.gov. Various derivatives have been investigated for their efficacy against a range of viruses. For instance, certain isatin derivatives, which incorporate a quinoline-like structure, have shown potent activity against the influenza H1N1 virus, with one compound displaying an exceptionally low IC50 value of 0.0027 µM mdpi.com.
In the context of coronaviruses, quinoxaline derivatives, which are structurally related to quinolines, have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro). One such derivative exhibited an IC50 value of approximately 301.0 μM in an in vitro enzyme assay nih.gov. These findings highlight the versatility of the quinoline and related heterocyclic structures as platforms for the development of novel antiviral agents.
Table 5: In Vitro Antiviral Activity of Quinoline and Related Derivatives
| Compound/Derivative Class | Test Organism/Target | Efficacy (IC50) |
|---|---|---|
| Isatin-derivative (9) | Influenza H1N1 | 0.0027 µM |
| Isatin-derivative (6b) | Influenza H1N1 | 0.0051 µM |
| Isatin-derivative (4) | Influenza H1N1 | 0.0087 µM |
| Isatin-derivative (8) | Influenza H1N1 | 0.0097 µM |
| Quinoxaline derivative (32) | SARS-CoV-2 Mpro | 301.0 μM |
Anticoccidial Activity
Coccidiosis is a parasitic disease caused by protozoa of the Eimeria genus. While direct in vitro studies on the anticoccidial activity of (E)-3-(Quinolin-5-YL)acrylic acid or its close derivatives are not prominent in the surveyed literature, alternative strategies are being explored. Research into natural compounds has shown that plant extracts containing alkaloids and tannins can inhibit the life cycle of coccidia, specifically by disrupting the sporulation of oocysts mdpi.com. Quinolines belong to the alkaloid class of compounds, suggesting a potential avenue for investigation.
In vitro methods are crucial for screening potential anticoccidial agents. These assays often involve evaluating the inhibition of oocyst sporulation or the reduction of sporozoite viability mdpi.comnih.gov. For example, studies have demonstrated that certain plant extracts can achieve up to 75.85% inhibition of Eimeria species oocyst sporulation at a concentration of 75 mg/mL mdpi.com. Another study found that botanical extracts could inhibit Eimeria stiedae oocysts by up to 93% at a 150% concentration researchgate.net. These methodologies could be applied to screen novel quinoline acrylic acid derivatives for anticoccidial efficacy.
Anticancer Research (In Vitro Cellular Mechanisms)
No specific data is available for this compound.
No specific data is available for this compound.
No specific data is available for this compound.
No specific data is available for this compound.
No specific data is available for this compound.
No specific data is available for this compound.
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are a group of reactive entities derived from molecular oxygen, including hydrogen peroxide and superoxide radicals mdpi.com. The generation of ROS is a critical process in cellular biology, implicated in both normal physiological functions and the pathology of various diseases mdpi.com. While many therapeutic strategies aim to reduce oxidative stress by inhibiting ROS, some anticancer therapies leverage the ability of ROS to induce cell death in malignant tissues nih.gov.
In the context of quinoline derivatives, studies often focus on their inhibitory effect on ROS as part of their anti-inflammatory and antioxidant activities researchgate.net. However, the induction of ROS can also be a therapeutic mechanism. For instance, 5-aminolevulinic acid-photodynamic therapy (5-ALA-PDT) utilizes a photosensitizer that, when activated by light, produces ROS to achieve apoptotic activity in malignant tissues nih.gov. In cancer cells, an accumulation of the photosensitizer Protoporphyrin IX leads to a corresponding increase in ROS production nih.gov. While specific studies detailing ROS generation by this compound are not extensively covered in the available research, the dual role of ROS as both a pathological mediator and a therapeutic tool provides a basis for investigating the pro-oxidant potential of novel chemical entities mdpi.comresearchgate.net.
Anti-inflammatory Activity Investigations
The anti-inflammatory properties of quinoline derivatives have been a significant area of investigation. Cinnamic acid and its derivatives, to which this compound is structurally related, have been found to decrease inflammation by suppressing the expression of factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and Nuclear Factor-kappa B (NF-κB) researchgate.net.
A study on a series of aminoquinoline Schiff bases demonstrated potent anti-inflammatory activity by inhibiting intracellular ROS produced by phagocytes from human whole blood researchgate.net. Several of these synthetic analogs showed activity comparable to or greater than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen researchgate.net. Furthermore, other research has shown that certain quinoline derivatives can significantly decrease levels of inflammatory mediators including interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) nih.gov.
The following table summarizes the inhibitory concentrations (IC₅₀) of several quinoline derivatives against ROS generation, a key component of their anti-inflammatory action.
| Compound | IC₅₀ (μg/mL) |
|---|---|
| (E)-4-((quinolin-5-ylimino)methyl)benzene-1,2,3-triol | 1.9 ± 0.9 |
| (E)-1-(2,4-dimethoxyphenyl)-N-(quinolin-5-yl)methanimine | 2.7 ± 0.5 |
| (E)-2,6-dimethoxy-4-((quinolin-5-ylimino)methyl)phenol | 1.4 ± 0.1 |
| (E)-4-((quinolin-3-ylimino)methyl)benzene-1,2,3-triol | 2.4 ± 0.1 |
| Ibuprofen (Standard) | 2.5 ± 0.6 |
Other Biological Activities (In Vitro)
Antioxidant Activity
The antioxidant potential of quinoline derivatives is often evaluated through assays that measure their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose nih.gov. Research into quinoline-hydrazone derivatives has shown that these compounds possess antioxidant activity, which is attributed to the capacity of hydroxyl groups in their structure to donate hydrogen to the DPPH radical nih.gov.
The table below shows the antioxidant activity of a synthesized quinoline-hydrazone derivative.
| Compound Class | IC₅₀ (ppm) |
|---|---|
| Quinoline-hydrazone derivative | 843.5 |
Central Nervous System (CNS) Activity (e.g., antidepressant, anticonvulsant mechanisms)
While direct evidence for the CNS activity of this compound is limited, various other quinoline derivatives have been synthesized and evaluated for their effects on the central nervous system, showing potential as both antidepressant and anticonvulsant agents. nih.govmdpi.com
Antidepressant activity is often assessed using models like the forced swim test (FST), where a reduction in immobility time is indicative of an antidepressant effect mdpi.comnih.gov. Anticonvulsant properties are typically screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models nih.gov. The mechanisms underlying these activities are thought to involve the modulation of neurotransmitter systems, such as increasing levels of serotonin (B10506) and norepinephrine in the brain, or redressing the balance between neuronal excitation and inhibition nih.govepilepsysociety.org.uk. Antiepileptic drugs often exert their effects by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation epilepsysociety.org.uk.
The table below presents the anticonvulsant activity and neurotoxicity of several triazole-quinolinone derivatives in the MES test. The Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀), with a higher value indicating a better safety margin.
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| 3c | 104.2 | 437.6 | 4.2 |
| 3f | 145.3 | 465.0 | 3.2 |
| 3g | 84.9 | 439.9 | 5.2 |
| Carbamazepine (Standard) | 8.8 | 42.1 | 4.8 |
| Valproate (Standard) | 273.1 | 409.7 | 1.5 |
DNA Binding Studies
The interaction between small molecules and DNA is a cornerstone of the mechanism of action for many anticancer drugs nih.gov. Quinoline derivatives, in particular, have been a focus of such investigations, with studies exploring their ability to interfere with DNA structure and function researchgate.net. Molecules can bind to DNA through non-covalent interactions, which are broadly classified into intercalation (insertion between base pairs) and groove binding (fitting into the minor or major grooves of the DNA helix) nih.govnih.gov.
In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these compounds can bind within the A/T minor groove region of a B-DNA duplex researchgate.net. This type of interaction is stabilized by hydrogen bonds and is a mechanism shared by a number of DNA-targeting agents researchgate.net. The study of these interactions is crucial for the rational design of new therapeutic agents that specifically target DNA nih.gov.
Modulation of Cellular Signaling Pathways
A key mechanism underlying the anti-inflammatory activity of many compounds is the modulation of cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses nih.gov. Research has shown that both cinnamic acid and certain quinoline derivatives can exert their anti-inflammatory effects by suppressing the activity and DNA binding of NF-κB researchgate.netnih.gov. The inhibition of this pathway reduces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like iNOS researchgate.netmdpi.com. For example, the natural product curcumin has demonstrated anti-inflammatory activity by suppressing the activity of NF-κB mdpi.com. This suggests that the modulation of the NF-κB signaling cascade is a plausible mechanism for the biological activities observed in quinoline-based acrylic acids.
Applications in Chemical and Material Science
Role as Intermediates in Organic Synthesis
Quinoline (B57606) derivatives, including those with acrylic acid functionalities, are significant intermediates in organic synthesis. The acrylic acid portion of the molecule can undergo a variety of chemical transformations. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, opening pathways to a wide range of other functional molecules.
A common synthetic route to produce such compounds is the Knoevenagel condensation, which involves the reaction of a formyl-substituted quinoline (an aldehyde) with malonic acid. This method is effective for creating the (E)-3-(quinolin-yl)acrylic acid structure. For example, a general procedure for synthesizing 3-(pyrrol-4-yl)acrylic acids involves boiling the corresponding formylpyrrole derivative with malonic acid and sodium acetate in a solution of pyridine and ethanol.
Furthermore, the acrylic acid moiety serves as a precursor for more complex structures. For instance, a novel acrylate monomer, 1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA), was synthesized from a quinoline-based chalcone (B49325) and acryloyl chloride. This monomer was then used to prepare various polymers through solution polymerization, demonstrating the utility of the acrylate group in creating larger, functional macromolecules. nih.gov Similarly, related compounds like (E)-3-(6-Bromoquinolin-4-yl)acrylic acid can be synthesized and then used as building blocks, where the bromo- and acid-groups allow for further chemical modifications to build more complex molecules for various applications, including pharmaceuticals.
Applications in Photovoltaic Cells
Quinoline derivatives are promising materials for third-generation photovoltaic cells, including both dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs), due to their favorable electronic properties, chemical stability, and ease of synthesis. nih.gov
In DSSCs, a molecular dye absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The (E)-3-(Quinolin-5-YL)acrylic acid structure is well-suited for this purpose. The quinoline part of the molecule can be functionalized to act as an electron donor, while the acrylic acid group serves as an effective anchor to the TiO2 surface and can also function as part of the electron acceptor system.
Numerous studies have demonstrated the potential of quinoline-based dyes in DSSCs. The performance of these cells is highly dependent on the molecular structure of the dye. For example, a series of organic sensitizers containing a quinoline unit (JK-128, JK-129, and JK-130) were synthesized and tested. The JK-130 sensitized solar cell achieved a power conversion efficiency (PCE) of 6.07%, with a short-circuit photocurrent density (Jsc) of 11.52 mA/cm², an open-circuit voltage (Voc) of 0.70 V, and a fill factor (FF) of 0.75. researchgate.net Another study on iso-quinoline cationic dyes reported a PCE of 7.3% for the sensitizer JH304. rsc.org These results highlight the effectiveness of the quinoline scaffold in creating efficient light-harvesting molecules.
Table 1: Performance of Various Quinoline-Based Dyes in DSSCs
| Dye Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Source |
| JK-130 | 11.52 | 0.70 | 0.75 | 6.07 | researchgate.net |
| JH304 | 14.4 | 0.684 | 0.744 | 7.3 | rsc.org |
| BIM2 | 11.53 | 0.627 | - | 5.21 | researchgate.net |
In OSCs, which typically utilize a bulk heterojunction (BHJ) structure of a donor and an acceptor material, quinoline derivatives can be incorporated into conjugated polymers or small molecules. The broad absorption and suitable energy levels of these materials make them effective donors or acceptors. For instance, a quinoxaline-based (a related nitrogen-containing heterocycle) D-A copolymer donor, PBQ6, when blended with the acceptor Y6, resulted in an OSC with a high PCE of 17.62%. nih.gov This demonstrates the potential of nitrogen-containing heterocyclic systems like quinoline to serve as core components in highly efficient organic solar cells. The flexibility of quinoline derivatives allows them to be used in both polymer-based and small-molecule OSCs. nih.gov
Many organic dyes for photovoltaic applications are designed with a Donor-π-Spacer-Acceptor (D-π-A) architecture. This structure facilitates intramolecular charge transfer (ICT) upon light absorption, which is crucial for efficient electron injection.
In a molecule like this compound, the different components can play distinct roles within this framework:
Electron Acceptor/Anchor : The acrylic acid group, often in conjunction with a cyano group (cyanoacrylic acid), is a well-established electron acceptor and anchoring group that strongly binds to the TiO2 surface in DSSCs. researchgate.net
Development of Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are foundational materials in the history and development of OLED technology. The most famous example is Tris(8-hydroxyquinolinato)aluminum (Alq3), which has been widely used as a stable and efficient green emitter and electron-transporting material. The success of Alq3 has spurred research into a wide variety of other quinoline-based compounds for OLED applications. mdpi.comsemanticscholar.org
These materials are valued for their high electroluminescence efficiency and thermal stability. mdpi.com By modifying the quinoline structure with different substituents, the emission color can be tuned across the visible spectrum. For example, zinc complexes of 8-hydroxy-2-methylquinoline have been used in devices emitting blue-green light, while bis(5,7-dichloro-8-hydroxy-quinolinato)zinc emits in the green spectral region. researchgate.net
A study on benzo[g]quinoline derivatives reported a device with a luminous efficiency of 3.58 cd/A and an external quantum efficiency of 1.08%. nih.gov While this compound itself is not a typical OLED emitter, it could be used as a ligand to create novel metal complexes with unique luminescent properties or be incorporated into polymers for use in polymer light-emitting diodes (PLEDs).
Table 2: Electroluminescent Properties of Selected Quinoline-Based OLEDs
| Emitting Material | Max. Brightness (cd/m²) | Luminous Efficiency (cd/A) | Emission Color | Source |
| bis(5,7-dichloro-8-hydroxy-quinolinato)zinc | 363 | - | Green | researchgate.net |
| 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline | - | 3.58 | - | nih.gov |
| bis(10-hydroxybenzo[h]quinolinato)beryllium | - | 6.13 | Blue | researchgate.net |
Utilization in Transistor Technologies
Organic field-effect transistors (OFETs) are a key component of flexible and low-cost electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Quinoline derivatives have been identified as a class of materials with potential for use in transistors. nih.gov
The planar structure and extensive π-conjugation of the quinoline ring system are conducive to the intermolecular orbital overlap required for efficient charge transport. While specific studies on this compound in transistors are not prominent, the broader class of fused aromatic and heterocyclic compounds has been extensively researched. High mobility in organic semiconductors is often achieved in materials that can form well-ordered crystalline domains with strong π-π stacking. For instance, some solution-processed organic single-crystal transistors have demonstrated charge carrier mobilities exceeding 1.0 cm²/(V·s), which is competitive with amorphous silicon. The design and synthesis of novel quinoline-based molecules remain an active area of research for developing new, high-performance semiconductors for transistor applications.
Applications in Dye Chemistry and Materials
The inherent characteristics of the quinoline ring system, combined with the acrylic acid moiety, endow this compound with properties that are highly sought after in the creation of new dyes and functional materials. Research into this compound and its derivatives has highlighted its potential in various applications, from fluorescent probes to components in photopolymerization systems.
Quinoline-based dyes are a significant class of organic molecules utilized in a wide range of applications due to their stability, high molar extinction coefficients, and sensitivity to environmental factors such as pH. researchgate.net These properties are foundational to their use in advanced materials.
Research Findings in Dye Applications
Recent studies have focused on harnessing the unique spectroscopic and chemical properties of quinoline derivatives for various applications. While specific data for this compound is often embedded within broader research on quinoline-based systems, the general findings provide a strong indication of its potential.
Quinoline and its derivatives have been investigated for their fluorescent properties, which are crucial for applications in bio-imaging and sensor technology. The fluorescence of these compounds can be sensitive to the surrounding solvent polarity and pH, making them useful as environmental probes. nih.gov For instance, certain quinoline-based dyes exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. nih.gov
In the realm of materials science, quinoline derivatives are being explored as photoinitiators for polymerization reactions. These compounds can absorb light and initiate the polymerization of monomers, a critical process in the manufacturing of dental fillings and other polymeric materials. mdpi.com The efficiency of these photoinitiators is linked to their ability to form a long-lived excited state upon light absorption. mdpi.com
The synthesis of various quinoline derivatives allows for the fine-tuning of their electronic and optical properties. By modifying the substituents on the quinoline ring, researchers can alter the absorption and emission wavelengths of the resulting dyes, tailoring them for specific applications. nih.gov
Table 1: General Photophysical Properties of Quinoline-Based Dyes
| Property | Typical Range/Observation | Significance in Dye Chemistry |
| Absorption Maximum (λmax) | 320 - 380 nm | Determines the color of the dye and its ability to absorb light at specific wavelengths. |
| Emission Maximum (λem) | 480 - 590 nm | Dictates the color of fluorescence, crucial for imaging and sensor applications. |
| Fluorescence Quantum Yield | Varies with structure and solvent | Measures the efficiency of the fluorescence process. |
| Solvatochromism | Observed in various organic solvents | Indicates sensitivity to the local environment, enabling sensor applications. |
| pH Sensitivity | Fluorescence properties can change with pH | Allows for the development of pH sensors. |
Advancements in Materials Science
The application of this compound extends to the development of novel organic electronic materials. Organic semiconductors are of great interest for creating flexible and cost-effective electronic devices. researchgate.netrsc.org The molecular structure of this quinoline derivative, with its extended π-conjugated system, suggests its potential as a building block for such materials.
The performance of organic electronic devices is highly dependent on the molecular packing and electronic properties of the organic materials used. rsc.org The ability to synthesize and modify quinoline derivatives provides a pathway to create materials with tailored properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com
Derivatization and Structure Activity Relationship Sar Studies
Systematic Modification of the Quinoline (B57606) Ring
The quinoline scaffold is a versatile platform for structural modification. Its properties can be fine-tuned by introducing various substituents or by altering the point of attachment to the acrylic acid side chain. nih.gov
The introduction of different functional groups onto the quinoline ring can dramatically alter the bioactivity and reactivity of the parent compound. The nature, position, and electronic properties of these substituents are critical factors. nih.govnih.gov
Research on various quinoline derivatives has established several general principles for substituent effects. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3), can influence the molecule's interaction with its biological targets. nih.govnih.gov
Fluorine substitution is a common strategy in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can enhance metabolic stability, binding affinity, and cell membrane permeability. nih.govresearchgate.net Studies on fluorinated quinoline analogs have demonstrated significant antifungal activity. nih.gov For example, a series of fluorinated quinoline derivatives showed good activity against S. sclerotiorum and R. solani. nih.gov
The position of the substituent is also paramount. A systematic SAR analysis of substituted 4-quinolinamines revealed that specific substitutions could lead to highly potent antagonists of immunostimulatory CpG-oligodeoxynucleotides, with one derivative showing inhibition at a nanomolar concentration. nih.govuiowa.edu Similarly, in a series of quinazoline (B50416) antibacterial agents, specific substitution patterns were found to be crucial for broad-spectrum activity. nih.gov
The table below summarizes the observed effects of different substituents on the bioactivity of quinoline derivatives based on various studies.
| Substituent | Position on Quinoline Ring | Observed Effect on Bioactivity | Reference |
| Fluorine (F) | 8 | Good antifungal activity | nih.gov |
| Chlorine (Cl) | 4 | Promising DNA gyrase inhibition | nih.gov |
| Methoxy (OCH3) | 6 | Promising DNA gyrase inhibition | nih.gov |
| Methyl (CH3) | - | Outperformed by fluorine in terms of potency in certain hybrids | nih.gov |
| Phenyl | 2 | Important for MRP2 inhibition | nih.gov |
| 4-hydroxyl phenyl | - (on a linked pyrimidine) | Prominent antiplasmodial activity | nih.gov |
This table is illustrative of general trends observed in quinoline derivatives and may not be directly transferable to all specific quinoline scaffolds.
The point of attachment of the acrylic acid moiety to the quinoline ring is a critical determinant of the compound's biological activity. The constitutional isomers (positional isomers) where the acrylic acid is linked to different positions of the quinoline ring (e.g., C-2, C-3, C-4, C-5, etc.) can exhibit vastly different pharmacological profiles.
Studies comparing positional isomers of other quinoline derivatives have highlighted this importance. For instance, in a study of benzoyl-2-arylquinolines as multidrug resistance protein 2 (MRP2) inhibitors, 8-benzoyl-2-arylquinolines generally showed higher activity compared to their 6-benzoyl isomers. nih.gov This indicates that the spatial arrangement of the functional groups, dictated by the substitution pattern on the quinoline ring, is crucial for the interaction with the target protein. nih.gov
Similarly, a study on mannose-quinoline conjugates found that the biological activities, including antioxidant and antibacterial effects, were dependent on the regioisomer. rsc.org Specific isomers showed significant antibacterial activity against P. aeruginosa and S. aureus, while only one regioisomer displayed relevant antiproliferative activity against human tumor cells in the presence of copper(II) ions. rsc.org
While direct comparative studies on all positional isomers of quinolinyl acrylic acid are not extensively documented in the provided context, the existing literature on other quinoline derivatives strongly supports the hypothesis that (E)-3-(quinolin-5-yl)acrylic acid possesses a distinct biological profile compared to its other positional isomers like (E)-3-(quinolin-2-yl)acrylic acid, (E)-3-(quinolin-3-yl)acrylic acid, or (E)-3-(quinolin-4-yl)acrylic acid. The specific location of the acrylic acid group at the C-5 position defines its three-dimensional structure and its potential interactions with biological macromolecules.
Hybrid Compound Design and Synthesis Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. thesciencein.org This approach aims to create new chemical entities with improved affinity, better efficacy, or a dual mode of action that can be advantageous in treating complex diseases or overcoming drug resistance. thesciencein.orgmdpi.com The quinoline scaffold is a popular component in the design of such hybrid molecules due to its wide range of pharmacological activities. thesciencein.orgcore.ac.ukresearchgate.netresearchgate.net
Various synthetic strategies are employed to create these hybrid compounds. Common approaches include linking the quinoline moiety to another heterocyclic system via flexible linkers or directly fusing the ring systems.
Examples of quinoline-based hybrid compounds include:
Quinoline-piperazine hybrids: These have attracted attention for their activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. researchgate.net
Quinoline-pyrimidine hybrids: Designed as potential antimalarial agents, these compounds have shown promising inhibitory activity against Plasmodium falciparum. nih.gov
Quinoline-aminopiperidine hybrids: Synthesized as potential inhibitors of bacterial DNA gyrase, a key enzyme for bacterial survival. nih.gov
Quinoline-oxadiazole hybrids: Investigated as novel antitubercular agents. nih.gov
Quinoline-acridine hybrids: Synthesized via Knoevenagel condensation, these compounds merge two well-known DNA-intercalating scaffolds. nih.gov
Quinoline-triazole hybrids: Evaluated for their activity against the growth of Mycobacterium bovis. nih.gov
Quinoline-quinoxaline hybrids: Designed by combining two potent heterocyclic systems to create novel scaffolds with potential antitumor activity. mdpi.com
The design of these hybrids often relies on understanding the SAR of each component pharmacophore to create a new molecule with synergistic or additive effects. The flexibility and synthetic accessibility of the quinoline ring make it an exceptionally valuable building block in the ongoing search for new and more effective therapeutic agents. nih.govcore.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a sophisticated, computational approach to formalize the empirical observations of SAR. By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding rational drug design. nih.govnih.gov
For quinoline-based compounds, numerous QSAR studies have been successfully conducted. These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, including:
Electronic properties: Atomic charges, dipole moment, energies of molecular orbitals (HOMO, LUMO).
Steric properties: Molecular volume, surface area, shape indices.
Hydrophobic properties: LogP (partition coefficient).
Topological properties: Connectivity indices that describe the branching and arrangement of atoms.
Using statistical methods like multiple linear regression (MLR), k-nearest neighbors (kNN), or machine learning algorithms, a model is built that links a selection of these descriptors to the observed activity. nih.govscienceopen.com For instance, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors successfully developed a predictive model using a gradient boosting-based machine learning method, achieving a high correlation coefficient (R²) of 95%. nih.gov Another study on quinoline derivatives with antimalarial activity used CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to create 3D-QSAR models, which provide contour maps highlighting regions where steric, electrostatic, or hydrophobic features increase or decrease activity. nih.gov
A hypothetical QSAR model for a series of this compound derivatives might take the following form, based on common findings in the literature:
log(1/IC₅₀) = β₀ + β₁(σ) + β₂(logP) + β₃(Es) + ...
Where IC₅₀ is the concentration for 50% inhibition, σ is an electronic descriptor (like Hammett constant), logP is a hydrophobicity descriptor, and Es is a steric descriptor (like Taft's steric parameter).
| QSAR Study Type | Compound Series | Key Findings / Important Descriptors | Reference |
| 2D-QSAR (Machine Learning) | 2-Oxo-1,2-dihydroquinoline-4-carboxylic acids | A single descriptor model using a gradient boosting algorithm showed high predictive quality for P-glycoprotein inhibition. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Quinoline derivatives (antimalarial) | Steric, electrostatic, and hydrophobic fields were crucial. Contour maps identified key spatial regions for substitution. | nih.gov |
| 3D-QSAR (Pharmacophore-based) | Cytotoxic quinolines (tubulin inhibitors) | A six-point pharmacophore model (3 H-bond acceptors, 3 aromatic rings) yielded a robust model (R² = 0.865). | scienceopen.com |
| 3D QSAR (ROCS analysis) | Quinolin-2-one thiosemicarbazides (urease inhibitors) | Analysis of chemical structure overlays helped to understand the 3D SAR of the synthesized compounds. | nih.gov |
This table summarizes methodologies and findings from QSAR studies on various quinoline scaffolds.
Mechanistic Basis of Structure-Activity Relationships
The structural features identified through SAR and QSAR studies often provide critical insights into the mechanism of action at the molecular level. The way a molecule's activity changes with its structure is a direct reflection of its interactions with its biological target. nih.gov
Quinoline-based compounds are known to exert their biological effects through diverse mechanisms:
Enzyme Inhibition: Many quinoline derivatives function as enzyme inhibitors. The quinoline ring can engage in hydrophobic and π-stacking interactions within an enzyme's active site, while functional groups like the acrylic acid can form crucial hydrogen bonds or ionic interactions with key amino acid residues. nih.gov For example, molecular docking studies of quinolin-2-one derivatives into the active site of urease revealed that the compounds interact via multiple strong hydrogen bonds. nih.gov Similarly, tubulin has been identified as a target for some cytotoxic quinolines, with the compounds binding to the colchicine (B1669291) site and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. acs.orgscienceopen.com
DNA Intercalation: The planar aromatic system of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA. This can interfere with essential cellular processes like DNA replication and transcription, a mechanism exploited by some anticancer agents. nih.gov
Receptor Antagonism: Certain quinoline structures can bind to cell surface receptors, blocking the action of the natural ligand. For example, a series of 3-(arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives have been developed as potent antagonists for the 5-HT6 serotonin (B10506) receptor. researchgate.net
The SAR for this compound derivatives would be directly linked to these potential mechanisms. For instance, if the target is an enzyme, the requirement for a specific substituent at C-7 of the quinoline ring might be explained by the presence of a corresponding hydrophobic pocket in the enzyme's binding site. The necessity of the carboxylic acid group would suggest it acts as a hydrogen bond donor or acceptor, or forms a salt bridge with a positively charged residue like lysine (B10760008) or arginine. Docking studies performed on related quinoline derivatives consistently show the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-target complex. nih.govnih.gov
Q & A
Q. What are the key steps in synthesizing (E)-3-(Quinolin-5-YL)acrylic acid, and how is its structure confirmed?
The synthesis typically involves coupling quinoline-5-carbaldehyde with acrylic acid derivatives under basic conditions (e.g., using piperidine as a catalyst). Post-reaction, purification via recrystallization (ethanol/water mixtures) is common. Structural confirmation requires:
- NMR spectroscopy : To verify the (E)-configuration (trans coupling constants, J ≈ 16 Hz for α,β-unsaturated protons) and quinoline ring protons .
- Mass spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental analysis : To validate purity by comparing calculated vs. observed C, H, N percentages .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves (inspected for integrity), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How should stock solutions of this compound be prepared for biological assays?
- Solvent selection : Use DMSO for solubility (e.g., 50 mg/mL). Sonication for 10–15 minutes aids dissolution .
- Storage : Aliquot and store at -80°C for long-term stability. Avoid freeze-thaw cycles to prevent degradation .
| Concentration (mM) | Volume (DMSO) per 10 mg |
|---|---|
| 10 | 5.6 mL |
| 50 | 1.1 mL |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst screening : Test bases like pyridine or triethylamine to enhance coupling efficiency .
- Temperature control : Reflux at 80–100°C maximizes reactivity while minimizing side products .
- Purity monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and optimize quenching timing .
Q. What methodologies are used to analyze the compound’s interactions with biological targets (e.g., enzymes)?
- Kinetic assays : Measure IC₅₀ values via UV-Vis spectroscopy by monitoring substrate depletion (e.g., α-glucosidase inhibition at 400 nm) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
- Molecular docking : Use software like AutoDock to predict binding modes with quinoline-binding pockets .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural analysis?
- Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .
- 2D NMR techniques : Employ COSY and HSQC to assign overlapping proton and carbon signals .
- Computational validation : Match experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian) .
Q. What strategies mitigate degradation during long-term stability studies?
- Lyophilization : Convert to a stable powder form under inert gas (N₂) .
- Light sensitivity : Store in amber vials to prevent photoisomerization of the acrylic acid moiety .
- HPLC monitoring : Use C18 columns (ACN/water + 0.1% TFA) to detect decomposition products monthly .
Methodological Notes
- Contradictions in evidence : While SDS guidelines vary by compound, the methodologies for handling quinoline derivatives (e.g., PPE, ventilation) are consistent .
- Excluded sources : Commercial platforms (e.g., BenchChem) were omitted per requirements; data from peer-reviewed syntheses and SDS were prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
